molecular formula C10H9ClN2O2 B2979890 Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate CAS No. 1427402-85-4

Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate

Cat. No. B2979890
CAS RN: 1427402-85-4
M. Wt: 224.64
InChI Key: GRAQDXKIBMPYME-UHFFFAOYSA-N
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Description

“Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate” is a chemical compound . It belongs to the class of compounds known as imidazopyridines . Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazopyridines can be synthesized using a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The process is reasonably fast, very clean, high yielding, simple to work up, and environmentally benign .


Chemical Reactions Analysis

The typical procedure for the synthesis of imidazopyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .

Scientific Research Applications

Synthesis and Chemical Reactivity

Regioselective Synthesis of Heterocycles

A study by Drev et al. (2014) highlights the regioselective synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, via treatment with various reagents, demonstrating the chemical versatility of similar compounds in synthesizing biologically active molecules (Drev et al., 2014).

Catalytic Activity in Organic Synthesis

Akkoç et al. (2016) described the synthesis and characterization of benzimidazolium salts and their catalytic activity in carbon–carbon bond-forming reactions. This research illustrates the potential of similar compounds in facilitating complex organic syntheses, which could be applicable to the synthesis or modification of Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate (Akkoç et al., 2016).

Synthesis of Imidazo[1,2-a]pyridines

Mohan et al. (2013) reported on the aqueous synthesis of methylimidazo[1,2-a]pyridines, showcasing methods that might be adapted for the synthesis or functionalization of Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate, highlighting the versatility of water-mediated reactions (Mohan et al., 2013).

Potential Biological Activities

Anticancer Activity

A study by Almeida et al. (2018) on selenylated imidazo[1,2-a]pyridines against breast cancer cells illustrates the type of biological activity that can be investigated for compounds structurally related to Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate. Such compounds were shown to have cytotoxic effects and induce apoptosis, suggesting potential anticancer applications (Almeida et al., 2018).

Future Directions

Imidazopyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Therefore, the future directions of “Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate” could involve further exploration of its potential applications in medicinal chemistry.

properties

IUPAC Name

methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-6-3-7(11)4-8-9(10(14)15-2)12-5-13(6)8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAQDXKIBMPYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(N=CN12)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate

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